molecular formula C24H29N3O8S B3947862 1-(4-Nitrophenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid

1-(4-Nitrophenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid

Cat. No.: B3947862
M. Wt: 519.6 g/mol
InChI Key: YTJIMOMUZSABGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a nitrophenylsulfonyl group and a phenylcyclohexyl group, along with an oxalic acid moiety.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S.C2H2O4/c26-25(27)21-10-12-22(13-11-21)30(28,29)24-16-14-23(15-17-24)20-8-6-19(7-9-20)18-4-2-1-3-5-18;3-1(4)2(5)6/h1-5,10-13,19-20H,6-9,14-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJIMOMUZSABGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 4-nitrophenylsulfonyl group through a nucleophilic substitution reaction. This is followed by the introduction of the 4-phenylcyclohexyl group via a Friedel-Crafts alkylation reaction. Finally, the compound is reacted with oxalic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the hedgehog pathway, which plays a role in the expansion of neural stem cells and progenitor cells . This activation helps mitigate radiation-induced cognitive decline without promoting tumor growth.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)sulfonyl-4-phenylpiperazine: Lacks the phenylcyclohexyl group and oxalic acid moiety.

    4-(4-Phenylcyclohexyl)piperazine: Lacks the nitrophenylsulfonyl group and oxalic acid moiety.

Uniqueness

1-(4-Nitrophenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to activate the hedgehog pathway and mitigate cognitive decline sets it apart from similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.